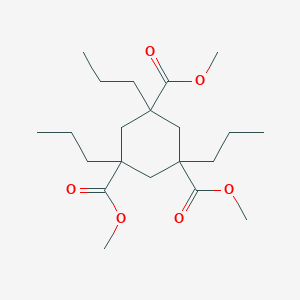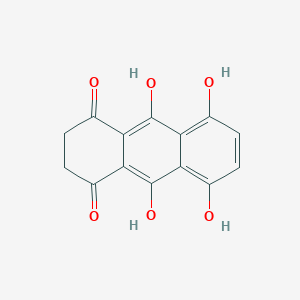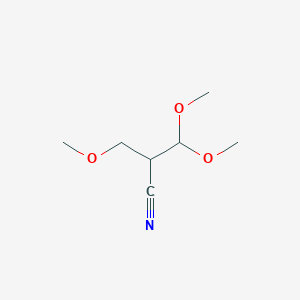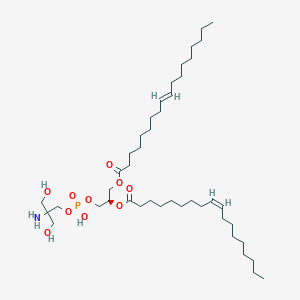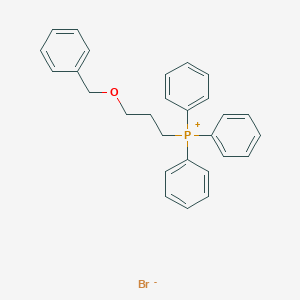
(3-Benzyloxypropyl)triphenylphosphonium bromide
Overview
Description
“(3-Benzyloxypropyl)triphenylphosphonium bromide” is a chemical compound with the linear formula C6H5CH2O(CH2)3P(C6H5)3Br . It is used as a reactant in the preparation of various compounds, including Spirocyclohexadienones via Pd-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation, inhibitors of heat shock protein (Hsp90) as antitumor agents, and Carpanone-like molecules via an oxidative coupling/Diels-Alder cycloaddition sequence .
Molecular Structure Analysis
The molecular weight of “(3-Benzyloxypropyl)triphenylphosphonium bromide” is 491.40 . The SMILES string representation of the molecule is [Br-].C(COCc1ccccc1)CP+(c3ccccc3)c4ccccc4 .Chemical Reactions Analysis
“(3-Benzyloxypropyl)triphenylphosphonium bromide” is used as a reactant in the preparation of various compounds. It is involved in the Pd-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation to produce Spirocyclohexadienones, the synthesis of inhibitors of heat shock protein (Hsp90) as antitumor agents, and the creation of Carpanone-like molecules via an oxidative coupling/Diels-Alder cycloaddition sequence .Physical And Chemical Properties Analysis
“(3-Benzyloxypropyl)triphenylphosphonium bromide” is a solid substance that is soluble in methanol . It has a melting point of 153-154 °C .Scientific Research Applications
1. Field: Organic Synthesis and Catalysis
Summary:
(3-Benzyloxypropyl)triphenylphosphonium bromide
serves as a versatile reagent in organic synthesis, particularly in C-C bond formation reactions. Its unique structure combines a phosphonium cation with a benzyl ether group, making it useful for various transformations.
Methods of Application:
Spirocyclohexadienones Synthesis
Researchers employ this compound in the preparation of spirocyclohexadienones via Pd-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation. The reaction involves the formation of a spirocyclic ring system, which has applications in natural product synthesis and drug discovery .
Hsp90 Inhibitors
Heat shock protein 90 (Hsp90) is a molecular chaperone involved in protein folding and stability. Scientists have explored (3-Benzyloxypropyl)triphenylphosphonium bromide derivatives as potential Hsp90 inhibitors. These compounds could serve as antitumor agents by disrupting Hsp90 function and affecting cancer cell survival .
Carpanone-like Molecules Synthesis
The oxidative coupling/Diels-Alder cycloaddition sequence using this compound leads to the formation of carpanone-like molecules. These structures have interesting biological properties and may find applications in medicinal chemistry and materials science .
Experimental Procedures:
Results:
Safety And Hazards
“(3-Benzyloxypropyl)triphenylphosphonium bromide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
triphenyl(3-phenylmethoxypropyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYCJWXMZGVGJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448639 | |
| Record name | [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyloxypropyl)triphenylphosphonium bromide | |
CAS RN |
54314-85-1 | |
| Record name | Phosphonium, triphenyl[3-(phenylmethoxy)propyl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54314-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Benzyloxypropyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

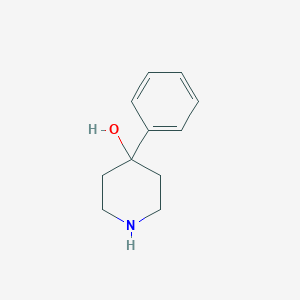
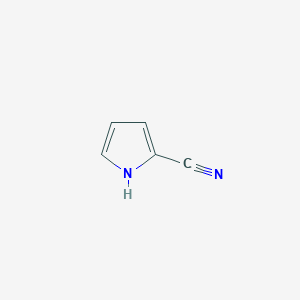
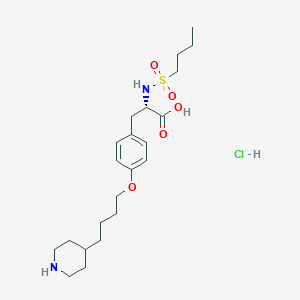
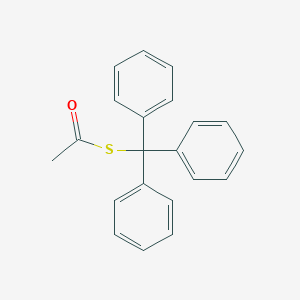
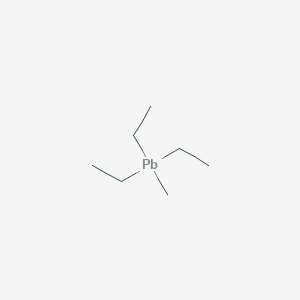


![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)

